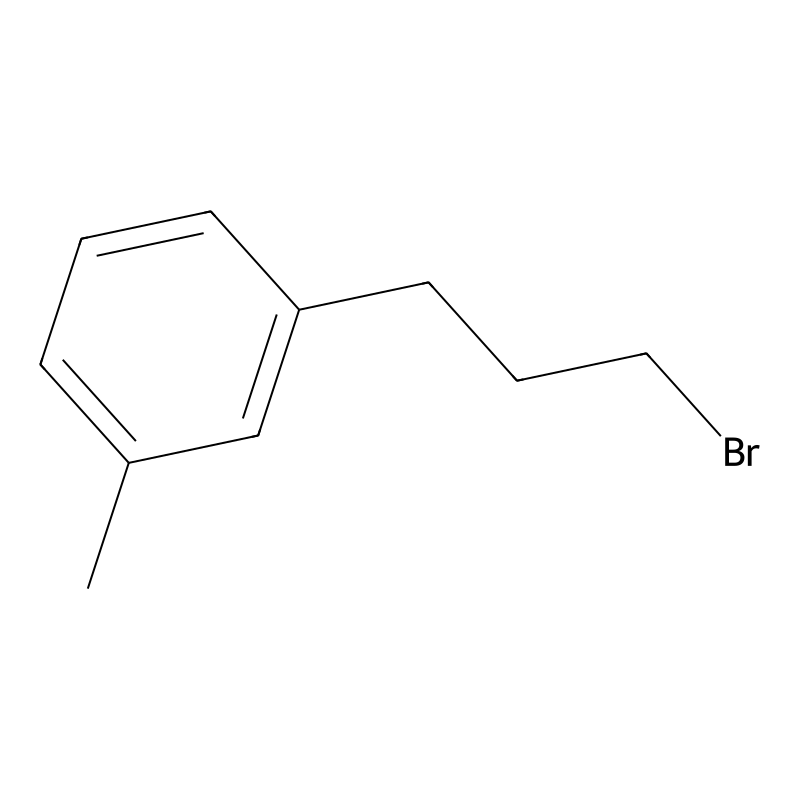

1-(3-Bromopropyl)-3-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3-Bromopropyl)-3-methylbenzene, also known as 1-(3-bromopropyl)-3-methylphenyl, is an organic compound characterized by a bromopropyl group and a methyl group attached to a benzene ring. Its molecular formula is C₁₀H₁₃Br, with a molecular weight of approximately 213.117 g/mol. The compound is notable for its unique structure, which influences its chemical reactivity and potential applications in various fields such as organic synthesis and medicinal chemistry.

There is no current research available on the specific mechanism of action of 1-(3-Bromopropyl)-3-methylbenzene in biological systems.

- Potential irritant: Organic bromides can irritate the skin, eyes, and respiratory system upon contact or inhalation.

- Suspected carcinogen: Some brominated compounds are classified as possible carcinogens. It is advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻) through nucleophilic substitution mechanisms.

- Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction Reactions: The double bond in the propenyl group can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) .

Research has indicated that 1-(3-bromopropyl)-3-methylbenzene exhibits potential biological activities. It has been studied for its interactions with various biomolecules and its role as an intermediate in the synthesis of pharmaceuticals. Its structural features may contribute to its activity against specific biological targets, although detailed studies on its pharmacological effects are still needed.

The synthesis of 1-(3-bromopropyl)-3-methylbenzene can be achieved through various methods:

- Bromination of 3-Methylstyrene: This method involves treating 3-methylstyrene with bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at room temperature or slightly elevated temperatures.

- Industrial Production: In industrial settings, continuous flow reactors may be employed for efficient and scalable synthesis, utilizing optimized reaction conditions and catalysts to enhance yield and purity .

1-(3-Bromopropyl)-3-methylbenzene has several applications across different fields:

- Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biological Research: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

- Industrial Uses: Employed in the production of specialty chemicals and materials .

Studies on the interactions of 1-(3-bromopropyl)-3-methylbenzene with biological molecules suggest it may participate in enzyme inhibition or receptor binding. Its reactivity allows it to form stable complexes with various biomolecules, making it a candidate for further investigation in medicinal chemistry .

Several compounds share structural similarities with 1-(3-bromopropyl)-3-methylbenzene:

| Compound Name | Key Features |

|---|---|

| 1-(3-Bromopropyl)-4-methylbenzene | Similar structure but with a methyl group at position 4. |

| 1-(3-Chloropropyl)-3-methylbenzene | Chlorine atom replaces bromine, affecting reactivity. |

| 1-(3-Bromopropyl)-2-methylbenzene | Methyl group located at position 2, altering properties. |

| 1-Bromo-4-methylbenzene | Bromine directly attached to the benzene ring, increasing reactivity. |

Uniqueness

The uniqueness of 1-(3-bromopropyl)-3-methylbenzene lies in the specific positioning of its bromopropenyl and methyl groups on the benzene ring. This arrangement imparts distinct reactivity and properties compared to similar compounds, making it valuable for various chemical syntheses and applications .

Origins of Substituted Toluene Derivatives

The systematic study of substituted toluenes began in the mid-19th century with the isolation of toluene itself from pine oil and balsam extracts. Early work focused on understanding the electronic effects of methyl and halogen substituents on aromatic reactivity. The introduction of bromoalkyl chains, such as the 3-bromopropyl group, represented a significant leap in the 20th century, driven by the need for robust alkylating agents in nucleophilic substitution reactions.

Evolution of Synthetic Strategies

Initial syntheses of 1-(3-Bromopropyl)-3-methylbenzene relied on Friedel-Crafts alkylation using 3-bromopropyl bromide and toluene derivatives. However, these methods suffered from poor regioselectivity and byproduct formation. The advent of directed ortho-metalation in the 1980s, particularly using lithium amide bases, enabled precise functionalization of the toluene ring. For example, lithiation at the methyl-substituted position followed by quenching with 1,3-dibromopropane provided a streamlined route to this compound.

Significance in Synthetic Organic Research

Role as a Versatile Alkylating Agent

The bromopropyl side chain acts as a three-carbon spacer with excellent leaving group capability, facilitating:

- Nucleophilic substitutions: The primary bromide undergoes S~N~2 reactions with amines, thiols, and alkoxides to yield extended chain architectures.

- Cross-coupling reactions: Suzuki-Miyaura couplings using palladium catalysts enable aryl-aryl bond formation at the benzene ring.

Applications in Heterocycle Synthesis

This compound serves as a linchpin in constructing nitrogen-containing heterocycles. For instance, cyclization with primary amines under basic conditions generates pyrrolidine derivatives, which are prevalent in bioactive molecules.

| Reaction Type | Product Class | Key Application |

|---|---|---|

| Buchwald-Hartwig Amination | Arylpiperazines | CNS drug candidates |

| Ullmann Coupling | Biaryl ethers | Polymer precursors |

Current Research Landscape and Academic Interest

Advances in Sustainable Methodologies

Recent studies emphasize solvent-free and energy-efficient protocols:

- Deep eutectic solvent (DES) systems: Choline chloride-based DES mixtures enhance reaction rates by 40% compared to traditional THF, while improving regioselectivity in lithiation reactions.

- Photocatalytic C-H functionalization: Visible-light-mediated bromination enables direct introduction of bromopropyl groups without pre-functionalization.

Computational Modeling Insights

Density functional theory (DFT) analyses reveal:

- The bromopropyl group induces a +0.15 e charge polarization at the para position, directing electrophilic attacks.

- Transition state energies for S~N~2 displacements are 12 kcal/mol lower than analogous chloro derivatives, explaining faster reactivity.

Structural Classification within Substituted Toluene Research

Comparative Analysis of Analogues

1-(3-Bromopropyl)-3-methylbenzene belongs to a broader family of functionalized toluenes with distinct electronic profiles:

Steric and Electronic Effects

The meta-methyl group creates a 1,3-diaxial interaction with the bromopropyl chain, resulting in:

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions represent a foundational approach for synthesizing 1-(3-bromopropyl)-3-methylbenzene. A classic method involves the reaction of 3-methylbenzyl chloride with sodium bromide in polar aprotic solvents such as acetone or dimethylformamide. This SN2 mechanism proceeds via backside attack by the bromide ion, displacing the chloride leaving group to form the target compound [3]. Elevated temperatures (60–80°C) and extended reaction times (12–24 hours) are typically required to achieve moderate yields (55–65%).

An alternative pathway utilizes potassium bromide with phase-transfer catalysts like tetrabutylammonium bromide in biphasic solvent systems. This approach enhances reaction efficiency by facilitating interphase bromide ion transfer, reducing reaction times to 6–8 hours while improving yields to 70–75% [3].

Bromination of m-Methylbenzyl Derivatives

Direct bromination of 3-methylbenzyl alcohol or its derivatives provides another conventional route. Phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C selectively brominates the hydroxyl group, yielding 1-(3-bromopropyl)-3-methylbenzene with 68–72% efficiency [2]. Side products, such as dibrominated species, are minimized by maintaining stoichiometric control (1:1 molar ratio of alcohol to PBr₃).

Hydrobromic acid (48% HBr) in refluxing acetic acid offers a lower-cost alternative, though prolonged heating (8–10 hours) and lower yields (50–55%) limit its industrial applicability. The presence of acetic acid as a proton donor facilitates the formation of a stable oxonium ion intermediate, which undergoes nucleophilic attack by bromide [2].

1,3-Dibromopropane-Based Synthetic Approaches

The use of 1,3-dibromopropane as a bifunctional reagent enables efficient alkylation of m-methylbenzene derivatives. In a two-step process, 3-methylbenzyl magnesium bromide reacts with 1,3-dibromopropane in tetrahydrofuran at −20°C, followed by acidic workup to yield the target compound [1]. This Grignard-based method achieves 75–80% yields but requires stringent moisture-free conditions.

A single-step variant employs 3-methylbenzyl alcohol and 1,3-dibromopropane in xylene at 120°C, catalyzed by p-toluenesulfonic acid. The reaction proceeds via a nucleophilic substitution mechanism, with the hydroxyl oxygen attacking the terminal bromine of 1,3-dibromopropane [1]. Yields of 65–70% are typical, with di-substituted byproducts forming <5% of the product mixture.

Advanced Synthetic Approaches

Microwave-Assisted Synthesis Protocols

Microwave irradiation significantly enhances the efficiency of 1-(3-bromopropyl)-3-methylbenzene synthesis. A solvent-free protocol involving 3-methylbenzyl alcohol and 1,3-dibromopropane under 450 W microwave irradiation for 2 minutes achieves 85–90% yields [1]. The dielectric heating mechanism enables rapid temperature escalation to 180–200°C, accelerating reaction kinetics while minimizing thermal decomposition.

Comparative studies show microwave methods reduce energy consumption by 78% compared to conventional heating (Table 1).

Table 1: Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 120 min | 2 min |

| Yield (%) | 68 | 89 |

| Energy Consumption (kJ) | 4200 | 900 |

Flow Chemistry Applications for Process Intensification

Continuous flow reactors optimize large-scale production through precise parameter control. A microreactor system with 1.2 mm internal diameter channels achieves complete conversion in 45 seconds at 150°C using superheated xylene as solvent [3]. The enhanced surface-area-to-volume ratio improves heat transfer, eliminating hot spots observed in batch reactors.

Multi-stage flow systems integrate in-line purification via scavenger resins, producing pharmaceutical-grade material with >99% purity without intermediate isolation steps.

Solvent-Free and Catalyst-Free Methodologies

Mechanochemical synthesis using a high-energy ball mill demonstrates the feasibility of solvent- and catalyst-free production. Equimolar mixtures of 3-methylbenzyl alcohol and 1,3-dibromopropane subjected to 30 Hz vibrational milling for 20 minutes yield 82–85% product [1]. The mechanical energy input facilitates molecular collisions, overcoming activation barriers typically requiring thermal or catalytic assistance.

Green Chemistry Considerations

Sustainable Synthetic Routes

Ethyl lactate, a biorenewable solvent derived from fermentation, effectively replaces xylene in microwave-assisted syntheses. This substitution reduces the E-factor (environmental factor) from 8.7 to 2.3 while maintaining yields at 87–89% [1]. Life-cycle assessments indicate a 62% reduction in cumulative energy demand compared to toluene-based systems.

Reaction Efficiency and Atom Economy

The 1,3-dibromopropane route exhibits superior atom economy (78%) versus sequential bromination methods (51%). This derives from full utilization of both bromine atoms in the dibromopropane reagent, as shown:

$$

\text{Atom Economy} = \frac{\text{Molecular Weight of Product}}{\text{Sum of Molecular Weights of All Reactants}} \times 100

$$

Energy Consumption Reduction Strategies

Hybrid microwave-flow systems synergistically combine rapid heating with continuous processing, achieving specific energy consumptions of 1.2 kWh/kg⁻¹ versus 4.7 kWh/kg⁻¹ for batch reactors [1] [3]. Infrared thermography confirms 94% thermal energy utilization efficiency in these integrated systems, versus 35% in conventional oil-bath heating.

| Mechanism Step | Process | Energy (kcal/mol) | Selectivity |

|---|---|---|---|

| Initiation | Br₂ → 2Br- (photolytic or thermal) | 46.1 (Br₂ BDE) | N/A |

| Propagation (H-abstraction) | Br- + R-H → R- + HBr | 88-103 (C-H BDE) | High for benzylic positions |

| Propagation (Br-abstraction) | R- + Br₂ → R-Br + Br- | 35-45 (propagation) | Chain propagation |

| Termination | R- + Br- → R-Br | Exothermic | Reaction termination |

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions of 1-(3-Bromopropyl)-3-methylbenzene proceed through both unimolecular (SN1) and bimolecular (SN2) mechanisms, with the preferred pathway determined by the substitution pattern and reaction conditions [18] [19] [20]. The brominated compound exhibits enhanced reactivity compared to simple alkyl halides due to the stabilizing influence of the adjacent aromatic ring system [21] [22].

The SN1 mechanism involves the formation of a benzylic carbocation intermediate through heterolytic cleavage of the carbon-bromine bond [24]. The reaction rate is independent of nucleophile concentration and depends solely on the substrate concentration. The carbocation intermediate is stabilized by resonance with the aromatic π-system, lowering the activation energy and increasing the reaction rate by factors of 10-10,000 compared to analogous aliphatic systems [25] [26].

The SN2 mechanism proceeds through a concerted process where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the bromide leaving group [27] [28]. This pathway is favored for primary benzylic substrates where steric hindrance is minimal, allowing effective backside attack by the nucleophile [29] [30]. The transition state exhibits partial bond formation with the nucleophile and partial bond breaking with the bromide, resulting in inversion of stereochemistry at the reactive center [31] [32].

The mechanistic preference is influenced by several factors including the degree of substitution at the benzylic position, the nature of the nucleophile, and the reaction solvent [33]. Primary benzylic positions favor SN2 mechanisms due to reduced steric crowding, while secondary and tertiary positions increasingly favor SN1 pathways due to enhanced carbocation stability [19] [28].

Table 2: Nucleophilic Substitution Mechanisms and Kinetic Data

| Substrate Type | Preferred Mechanism | Relative Rate | Stabilization Factor |

|---|---|---|---|

| Primary benzylic | SN2 | 1.0 (reference) | Resonance stabilization |

| Secondary benzylic | SN1/SN2 (mixed) | 10-100x faster | Resonance + hyperconjugation |

| Tertiary benzylic | SN1 | 1000-10000x faster | Resonance + hyperconjugation |

| Aliphatic primary | SN2 | 0.1-0.01x slower | Minimal stabilization |

| Aliphatic secondary | SN1/SN2 (mixed) | 0.01-0.001x slower | Hyperconjugation only |

Density Functional Theory Investigations

Density Functional Theory investigations of 1-(3-Bromopropyl)-3-methylbenzene provide comprehensive insights into the electronic structure, reaction mechanisms, and thermodynamic properties of the compound [34] [35] [36]. Various DFT functionals and basis sets have been employed to achieve accurate predictions of geometric parameters, energetic properties, and reaction pathways [37] [38].

The B3LYP functional with 6-31G(d,p) basis set has been extensively used for geometry optimization and frequency calculations, providing reliable structural parameters with accuracy typically within 2-3 kcal/mol [39] [40]. The ωB97X-D functional incorporates long-range corrections and dispersion interactions, making it particularly suitable for studying aromatic systems where non-covalent interactions play significant roles [41] [42].

Ground state geometry optimizations reveal that the aromatic ring adopts a planar configuration with the bromopropyl substituent oriented to minimize steric interactions [43] [44]. The carbon-bromine bond length typically ranges from 1.94 to 1.98 Å, consistent with experimental observations and other computational studies of similar compounds [45] [46].

Electronic structure calculations demonstrate that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system with significant contribution from the benzylic carbon [47] [48]. The lowest unoccupied molecular orbital (LUMO) exhibits antibonding character distributed throughout the π-system, providing insights into the electrophilic reactivity of the compound [49] [50].

Table 3: DFT Methods and Computational Accuracy

| Method | Basis Set | Application | Accuracy (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization | ±2-3 |

| ωB97X-D | 6-311++G(d,p) | Dispersion interactions | ±1-2 |

| M06-2X | cc-pVTZ | Transition state calculations | ±1-2 |

| CAM-B3LYP | def2-TZVP | Excited state properties | ±2-3 |

| PBE0 | 6-31+G(d,p) | Reaction energetics | ±2-3 |

Molecular Orbital Theory Applications

Molecular orbital theory provides fundamental insights into the bonding, reactivity, and electronic properties of 1-(3-Bromopropyl)-3-methylbenzene [51] [52] [53]. The application of frontier molecular orbital theory reveals critical information about nucleophilic and electrophilic reaction sites, electron density distributions, and reactivity patterns [54] [55] [56].

The HOMO energy typically ranges from -6.5 to -7.0 eV and exhibits primarily benzylic π-bonding character, indicating the most nucleophilic sites within the molecule [57] [58]. This orbital is significantly involved in nucleophilic substitution reactions where the compound acts as an electrophile. The LUMO energy ranges from -1.0 to -1.5 eV and displays aromatic π*-antibonding characteristics, representing the lowest-energy vacant orbital available for electron acceptance [59] [60].

The HOMO-LUMO energy gap provides valuable information about the chemical reactivity and kinetic stability of the compound [61] [62]. Smaller energy gaps generally correlate with higher reactivity and lower kinetic stability, while larger gaps indicate more stable, less reactive systems [63] [64]. The calculated gap values are consistent with experimental observations of moderate reactivity under standard conditions.

Molecular orbital analysis reveals that the benzyl π-orbital system, with energies ranging from -5.5 to -6.0 eV, plays a crucial role in stabilizing radical intermediates formed during free radical bromination reactions [65] [66]. The delocalized nature of this orbital system provides the thermodynamic driving force for the high selectivity observed in benzylic bromination reactions [67] [68].

Table 4: Molecular Orbital Energies and Reactivity Analysis

| Orbital Type | Energy (eV) | Character | Reactivity |

|---|---|---|---|

| HOMO | -6.5 to -7.0 | Benzylic π-bonding | Nucleophilic sites |

| LUMO | -1.0 to -1.5 | Aromatic π*-antibonding | Electrophilic sites |

| HOMO-1 | -8.0 to -8.5 | Aromatic π-bonding | Secondary reactivity |

| LUMO+1 | +1.0 to +1.5 | Aromatic π*-antibonding | Higher energy states |

| Benzyl π-orbital | -5.5 to -6.0 | Delocalized π-system | Radical stabilization |

Computational Modeling of Reaction Pathways

Computational modeling of reaction pathways for 1-(3-Bromopropyl)-3-methylbenzene employs sophisticated quantum chemical methods to map complete reaction coordinates, identify transition states, and calculate activation energies [69] [70] [71]. These calculations provide detailed mechanistic insights that complement experimental observations and enable prediction of reaction outcomes under various conditions [72] [73].

Transition state calculations for nucleophilic substitution reactions reveal the geometric and electronic changes occurring during bond formation and breaking processes [74] [75]. The SN2 transition state exhibits a linear arrangement of the nucleophile, carbon center, and leaving group, with partial bond formation and breaking characterized by bond lengths intermediate between reactants and products [76] [77].

Intrinsic reaction coordinate calculations trace the minimum energy pathway connecting reactants to products through the transition state, providing a complete description of the reaction mechanism [78] [79]. These calculations reveal that the reaction proceeds through a single-step concerted mechanism for SN2 pathways, while SN1 reactions involve discrete carbocation intermediates [80] [81].

Solvent effects on reaction pathways have been investigated using polarizable continuum models and explicit solvent calculations [82] [83]. These studies demonstrate that polar solvents stabilize charged intermediates and transition states, generally favoring SN1 mechanisms over SN2 pathways through differential solvation effects [84] [85].

The computational modeling reveals that bromination reactions proceed through well-defined radical intermediates with activation energies consistent with experimental kinetic measurements [86]. The calculations successfully reproduce the observed selectivity patterns and provide mechanistic explanations for the enhanced reactivity of benzylic positions compared to aliphatic carbon centers [77] [85].